Cas no 91955-96-3 (N-[2-[fluoro(methyl)phosphoryl]oxyethyl]-4-nitro-2,1,3-benzoxadiazol-7-amine)

N-[2-[fluoro(methyl)phosphoryl]oxyethyl]-4-nitro-2,1,3-benzoxadiazol-7-amine structure
91955-96-3 structure
Product Name:N-[2-[fluoro(methyl)phosphoryl]oxyethyl]-4-nitro-2,1,3-benzoxadiazol-7-amine
CAS-nummer:91955-96-3
MF:C13H12N2O4S
MW:292.310381889343
CID:1971595
PubChem ID:250588
Update Time:2025-04-21

N-[2-[fluoro(methyl)phosphoryl]oxyethyl]-4-nitro-2,1,3-benzoxadiazol-7-amine Chemische en fysische eigenschappen

Naam en identificatie

    • N-[2-[fluoro(methyl)phosphoryl]oxyethyl]-4-nitro-2,1,3-benzoxadiazol-7-amine
    • 3-Nitro-4-methyl-benzolsulfonsaeure-anilid
    • 2-nitrotoluene-4-sulfonyl chloride
    • AC1LBMRK
    • 3-nitro-4-methylbenzenesulfonyl chloride
    • 4-methyl-3-nitro-benzenesulphonyl chloride
    • AC1Q5AMM
    • 2-nitro-toluene-4-sulfonic acid anilide
    • chloro(4-methyl-3-nitrophenyl)sulfone
    • 3-nitro-p-toluenesulfonyl chloride
    • 4-methyl-3-nitrobenzene-1-sulfonyl chloride
    • PubChem5674
    • 2-nitro-4-(chlorosulfonyl)toluene
    • 4-methyl-3-nitrobenzolsulfonylchlorid
    • 2-nitro-toluene-4-sulfonyl chloride
    • 4-Methyl-3-nitro-benzenesulfonyl chloride
    • 2-Nitro-toluol-4-sulfonsaeure-anilid
    • NSC-70164
    • 91955-96-3
    • SMR001559626
    • MLS002693681
    • NSC70164
    • DTXSID70919438
    • AKOS000384092
    • 4-methyl-3-nitro-N-phenylbenzenesulfonamide
    • CHEMBL1881749
    • 4-Methyl-3-nitro-N-phenylbenzene-1-sulfonamide
    • HMS3086M13
    • NCIOpen2_003355
    • SCHEMBL7573014
    • STL137414
    • Inchi: 1S/C13H12N2O4S/c1-10-7-8-12(9-13(10)15(16)17)20(18,19)14-11-5-3-2-4-6-11/h2-9,14H,1H3
    • InChI-sleutel: IPWJYJGJXXABFX-UHFFFAOYSA-N
    • LACHT: S(C1C=CC(C)=C(C=1)[N+](=O)[O-])(NC1C=CC=CC=1)(=O)=O

Berekende eigenschappen

  • Exacte massa: 292.05177804Da
  • Monoisotopische massa: 292.05177804Da
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 20
  • Aantal draaibare bindingen: 3
  • Complexiteit: 434
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.6
  • Topologisch pooloppervlak: 100Ų
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